molecular formula C10H11Cl2NO B13629321 3-(2,5-Dichlorophenoxy)pyrrolidine CAS No. 946681-69-2

3-(2,5-Dichlorophenoxy)pyrrolidine

Cat. No.: B13629321
CAS No.: 946681-69-2
M. Wt: 232.10 g/mol
InChI Key: OUXHUSFDHKWOIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenoxy)pyrrolidine typically involves the reaction of 2,5-dichlorophenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenoxy)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

3-(2,5-Dichlorophenoxy)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenoxy)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring is known to interact with various enzymes and receptors, influencing their activity. The dichlorophenoxy group can also participate in binding interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dichlorophenoxy)pyrrolidine is unique due to the presence of the dichlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

946681-69-2

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

3-(2,5-dichlorophenoxy)pyrrolidine

InChI

InChI=1S/C10H11Cl2NO/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2

InChI Key

OUXHUSFDHKWOIX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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